molecular formula C16H10N2O4 B2542923 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1H-isoindole-1,3(2H)-dione CAS No. 866144-76-5

2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B2542923
CAS No.: 866144-76-5
M. Wt: 294.266
InChI Key: YURIZIHLOWOECY-UHFFFAOYSA-N
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Description

2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines elements of benzoxazine and isoindole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetic acid: Shares a similar benzoxazine structure but differs in its functional groups and overall reactivity.

    2-Oxo-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl: Another related compound with variations in its side chains and functional groups.

Uniqueness

What sets 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1H-isoindole-1,3(2H)-dione apart is its unique combination of benzoxazine and isoindole structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-oxo-4H-1,4-benzoxazin-6-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4/c19-14-8-22-13-6-5-9(7-12(13)17-14)18-15(20)10-3-1-2-4-11(10)16(18)21/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURIZIHLOWOECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201331806
Record name 2-(3-oxo-4H-1,4-benzoxazin-6-yl)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824396
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866144-76-5
Record name 2-(3-oxo-4H-1,4-benzoxazin-6-yl)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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